Antioxidant 5057

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

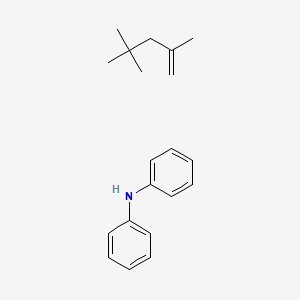

Structure

2D Structure

Properties

IUPAC Name |

N-phenylaniline;2,4,4-trimethylpent-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.C8H16/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(3,4)5/h1-10,13H;1,6H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBLRTXFXBXILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C)(C)C.C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Gas or Vapor, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid, Liquid; [EPA ChAMP: Submissions - Robust Summaries] Brown powder with a mild amine odor; [R.T. Vanderbilt MSDS] | |

| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00002 [mmHg] | |

| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12136 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68411-46-1 | |

| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Antioxidant 5057: Structure, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Antioxidant 5057 is a high-performance liquid aromatic amine antioxidant widely utilized for the processing and long-term thermal stabilization of various organic materials. Chemically identified as the reaction products of N-phenylbenzenamine (diphenylamine) with 2,4,4-trimethylpentene, it is not a single chemical entity but a complex mixture.[1][2] This guide provides an in-depth overview of its chemical structure, mechanism of action, physicochemical properties, and relevant experimental protocols for its synthesis and evaluation.

Chemical Structure and Composition

This compound is produced via a Friedel-Crafts alkylation reaction between diphenylamine (B1679370) and isomers of octene, primarily 2,4,4-trimethylpentene (diisobutylene).[1][2] The resulting product is a complex mixture of mono-, di-, and tri-alkylated diphenylamine derivatives. The alkyl chains enhance its solubility in organic substrates and reduce its volatility compared to the parent diphenylamine.

The primary components of the reaction mixture include:

-

Butyl diphenylamine derivatives

-

Octyl diphenylamine derivatives

-

Butyl octyl diphenylamine derivatives

-

Dioctyl diphenylamine derivatives

A typical composition analysis reveals that octyl and butyl derivatives are the most abundant.[3]

Physicochemical Properties

This compound is a clear, yellow to reddish-brown liquid known for its low volatility and excellent compatibility with a wide range of polymers and oils.[4][5][6] Its liquid nature facilitates easy handling, measurement, and transportation for industrial applications.[5] The quantitative properties are summarized in Table 1.

| Property | Value | Units | Reference(s) |

| Appearance | Yellow to red/brown liquid | - | [4][6] |

| CAS Number | 68411-46-1 | - | [1][2][4][7] |

| Molecular Formula | C20H27N (representative) | - | [1][6][8] |

| Molecular Weight | ~393 g/mol (mixture) | g/mol | [2][4] |

| Assay (Purity) | ≥ 97.0 | % | [2][4] |

| Density (@ 20°C) | 0.96 - 1.0 | g/cm³ | [1][4] |

| Kinematic Viscosity (@ 40°C) | 200 - 500 | mm²/s | [1][4] |

| Nitrogen Content | 4.0 - 5.0 | % | [1][4] |

| Water Content | ≤ 0.15 | % Max | [4] |

| Flash Point | ≥ 180 | °C | [4] |

| Total Base Number (TBN) | 152 - 192 | mgKOH/g | [1] |

| Water Solubility (@ 20°C) | 4 | µg/L | [3][9] |

| Vapor Pressure (@ 20°C) | 0.002 | Pa | [3][9] |

Mechanism of Action: Radical Scavenging

This compound functions as a primary antioxidant, specifically a chain-breaking radical scavenger.[10][11] Its efficacy is derived from the secondary amine moiety (-NH-) of the diphenylamine structure. This group can donate a hydrogen atom to highly reactive peroxyl radicals (ROO•), which are key intermediates in the oxidative degradation cascade of organic materials.

The process, known as Hydrogen Atom Transfer (HAT), is as follows:

-

A peroxyl radical (ROO•) abstracts the hydrogen atom from the amine group of the alkylated diphenylamine (Ar₂NH).

-

This neutralizes the peroxyl radical, converting it into a stable hydroperoxide (ROOH) and terminating the propagation of the radical chain reaction.

-

A stabilized diphenylaminyl radical (Ar₂N•) is formed. This radical is significantly less reactive than the initial peroxyl radical due to the delocalization of the unpaired electron across the two aromatic rings, preventing it from initiating new oxidation chains.

This mechanism effectively interrupts the auto-oxidation cycle, protecting materials from degradation.

Experimental Protocols

Synthesis of this compound

The synthesis is typically performed via Friedel-Crafts alkylation using a Lewis acid catalyst.[12]

-

Reactants : Diphenylamine and 2,4,4-trimethylpentene.

-

Catalyst : Anhydrous aluminum trichloride (B1173362) (AlCl₃) complex, prepared by reacting AlCl₃ with toluene (B28343) and 1,2-dichloroethane (B1671644).

-

Methodology :

-

Catalyst Preparation : A toluene to 1,2-dichloroethane mass ratio of 2.1:1 is reacted at 25°C for 3 hours to prepare the catalyst complex.[12]

-

Alkylation Reaction : A mass ratio of 5:1 of 2,4,4-trimethylpentene to diphenylamine is charged into a reactor. 5% by weight of the prepared catalyst is added. The mixture is heated to 85°C and reacted for 4 hours.[11][12]

-

Work-up : The reaction mixture is cooled and quenched via hydrolysis at 50-60°C. The organic layer is separated and washed repeatedly with warm water until neutral.

-

Purification : The crude product is subjected to vacuum distillation to remove unreacted starting materials and volatile byproducts, yielding the final liquid product. An 88.2% yield can be achieved under these optimized conditions.[12]

-

Analytical Characterization

The complex composition of this compound necessitates chromatographic techniques for detailed analysis.

-

Method : Gas Chromatography-Mass Spectrometry (GC-MS).

-

Objective : To separate, identify, and quantify the different alkylated diphenylamine isomers in the product mixture.

-

Protocol Outline :

-

Sample Preparation : Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation : Inject the sample into a GC system equipped with a capillary column suitable for separating aromatic hydrocarbons (e.g., HP-5MS).[13] A typical temperature program would start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 320-330°C), and hold to ensure elution of all components.[13][14]

-

MS Detection : Couple the GC to a mass spectrometer operating in electron ionization (EI) mode. The mass spectra of the eluting peaks are compared against spectral libraries and fragmentation patterns to identify the specific isomers (e.g., mono-octylated, di-octylated, butyl-octylated diphenylamines).[14]

-

Performance Evaluation

-

Antioxidant Content Measurement (ASTM D7527 / D6971) :

-

Technique : Linear Sweep Voltammetry (LSV). This electrochemical method measures the concentration of aminic and phenolic antioxidants in new or in-service lubricants.[7][11][15]

-

Procedure : A sample of the material (e.g., lubricant containing this compound) is dissolved in a specific electrolyte solution. A voltage is swept, and the resulting current, which corresponds to the oxidation of the antioxidant at the electrode surface, is measured. The peak height is proportional to the concentration of the antioxidant remaining in the sample.[11]

-

-

Scorch Inhibition in Polyurethane Foam (ASTM D1925) :

-

Objective : To evaluate the effectiveness of this compound in preventing thermal discoloration (scorching) during polyurethane foam production.

-

Method 1: Microwave Scorch Test : A small, freshly prepared foam sample is heated in a microwave oven for a controlled time to simulate the high internal temperatures of a large production bun.[2] The foam is then sliced open and visually inspected or colorimetrically measured for discoloration.

-

Method 2: Yellowness Index : The color of foam samples aged at elevated temperatures is quantitatively measured according to ASTM D1925. A lower yellowness index indicates better resistance to scorching.[10]

-

Method 3: Oxidative Induction Time (OIT) : Differential Scanning Calorimetry (DSC) can be used to measure the OIT of the polyol stabilized with the antioxidant. A longer OIT or a higher onset temperature of oxidation indicates greater thermal stability and better scorch resistance.[10]

-

Applications

Industrial Applications

This compound is primarily used in applications requiring stability at high temperatures.

-

Polyurethanes : It is a key additive in the manufacturing of flexible polyurethane slabstock foams. It stabilizes the polyol against oxidation during storage and prevents scorching—a discoloration and degradation of the foam core caused by the exothermic production process.[3][4] Recommended dosage is typically 0.1-0.4%.[2][4] It is often used synergistically with phenolic antioxidants for enhanced performance.[3][4]

-

Lubricants : It is widely used in high-grade engine oils, industrial gear oils, hydraulic fluids, and greases to control viscosity increase and deposit formation caused by thermal oxidation.[5][9]

-

Elastomers and Adhesives : It provides long-term thermal protection to various rubber and adhesive formulations.[12]

Relevance in Medical Device and Drug Development

While this compound is not used directly as a pharmaceutical agent, its role in polymer stabilization is highly relevant to the medical and pharmaceutical fields. Many medical devices, such as catheters, tubing, and implant components, are made from polymers like thermoplastic polyurethane (TPU).[8][16]

The stability and integrity of these polymers are critical for device safety and performance. Antioxidants are incorporated to protect the polymer from degradation during sterilization, storage, and clinical use. However, any additive used in a medical device polymer is a potential leachable —a chemical that can migrate from the device into a patient or a drug solution it contacts.[16][17]

For researchers and professionals in this field, understanding additives like this compound is crucial for:

-

Material Selection : Choosing polymers with appropriate stabilization for the intended application and lifespan.

-

Biocompatibility Assessment : Performing extractable and leachable studies as mandated by ISO 10993 to identify and quantify any migrating substances.[16]

-

Toxicological Risk Assessment : Evaluating the potential health risks associated with patient exposure to any identified leachables.[16]

Therefore, a thorough knowledge of the chemistry and properties of stabilizers like this compound is a fundamental aspect of ensuring the safety and efficacy of medical devices and packaged drug products.

Safety Information

This compound is classified as harmful to aquatic life with long-lasting effects. It is not classified as acutely toxic, a skin or eye irritant, or a sensitizer. Standard industrial hygiene practices should be followed, including the use of appropriate personal protective equipment to avoid direct contact.

References

- 1. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4131660A - Method of evaluating scorch in flexible polyurethane foam - Google Patents [patents.google.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. This compound | 68411-46-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. jordilabs.com [jordilabs.com]

- 7. store.astm.org [store.astm.org]

- 8. azom.com [azom.com]

- 9. unisunchem.com [unisunchem.com]

- 10. imenpol.com [imenpol.com]

- 11. lubesngreases.com [lubesngreases.com]

- 12. additivesforpolymer.com [additivesforpolymer.com]

- 13. wwz.cedre.fr [wwz.cedre.fr]

- 14. par.nsf.gov [par.nsf.gov]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. Chemical Characterization of Leachables in Catheter Device - PMC [pmc.ncbi.nlm.nih.gov]

- 17. plasticsengineering.org [plasticsengineering.org]

The Guardian Molecules: An In-Depth Technical Guide to the Mechanism of Action of Aminic Antioxidants in Polymers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the mechanisms by which aminic antioxidants protect polymeric materials from degradation. It delves into the core chemical reactions, presents key performance data, and outlines the experimental protocols used to evaluate their efficacy.

Executive Summary

Aminic antioxidants are crucial additives that significantly extend the service life of polymers by inhibiting oxidative degradation. This degradation, initiated by heat, light, and mechanical stress, proceeds via a free-radical chain reaction. Aminic antioxidants interrupt this cycle primarily through radical scavenging. This guide categorizes these vital stabilizers into two main classes: Hindered Amine Light Stabilizers (HALS) and Aromatic Amines, each with a distinct yet complementary mechanism of action. Understanding these mechanisms is paramount for the rational design and selection of antioxidant systems for specific polymer applications.

The Autoxidation Cycle of Polymers

The degradation of most polymers follows a free-radical autoxidation cycle, which can be broadly divided into four stages: initiation, propagation, chain branching, and termination.

-

Initiation: The formation of initial alkyl radicals (R•) on the polymer chain due to energy input (heat, UV light, mechanical stress).

-

Propagation: The alkyl radical reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

-

Chain Branching: The unstable hydroperoxides decompose, particularly at elevated temperatures, to form alkoxy (RO•) and hydroxyl (•OH) radicals, which can initiate new oxidation chains, accelerating the degradation process.

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.

Aminic antioxidants are designed to interfere with this cycle, primarily at the propagation stage, by scavenging the reactive radical species.

Mechanism of Action: Hindered Amine Light Stabilizers (HALS)

HALS are highly efficient, long-term stabilizers, particularly against photo-oxidation. Their primary characteristic is a sterically hindered amine functional group, typically a 2,2,6,6-tetramethylpiperidine (B32323) ring. Unlike UV absorbers, HALS do not absorb UV radiation but instead act as radical scavengers. Their remarkable efficiency stems from a regenerative cyclic process known as the Denisov Cycle.

The Denisov Cycle involves the following key steps:

-

Oxidation of the Amine: The secondary amine (>N-H) is oxidized to a stable nitroxyl (B88944) radical (>N-O•).

-

Radical Trapping: The nitroxyl radical is a highly efficient scavenger of polymer alkyl radicals (R•) and peroxy radicals (ROO•), forming non-radical species like alkoxyamines (>N-OR) and hydroxylamine (B1172632) ethers (>N-OOR).

-

Regeneration: These non-radical intermediates can then react with other radical species (e.g., peroxy radicals) to regenerate the nitroxyl radical, allowing a single HALS molecule to neutralize multiple radicals. This cyclic nature is the key to their long-lasting effectiveness.

Signaling Pathway: The Denisov Cycle

Synthesis and Characterization of N-phenyl-benzenamine Reaction Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of N-phenyl-benzenamine, also known as diphenylamine (B1679370), and its various reaction products. This document details key synthetic methodologies, including the Ullmann condensation and Buchwald-Hartwig amination, alongside common reactions such as oxidation, nitrosation, and electrophilic substitution. Detailed experimental protocols and extensive characterization data are provided to support researchers in the fields of medicinal chemistry, materials science, and drug development.

Synthesis of N-phenyl-benzenamine and its Derivatives

The formation of the C-N bond to create the N-phenyl-benzenamine scaffold is a cornerstone of modern organic synthesis. Two of the most powerful methods for achieving this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

Comparative Overview of Synthetic Methods

| Method | Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages | Typical Yields |

| Ullmann Condensation | Copper-based (e.g., CuI, Cu2O) with a ligand (e.g., phenanthroline, N,N-dimethylglycine) | High temperatures (often >100°C), polar aprotic solvents (e.g., DMF, DMSO) | Cost-effective catalyst, tolerant of some functional groups. | Harsh reaction conditions, often requires stoichiometric amounts of copper, can have limited substrate scope.[1] | 60-92%[2] |

| Buchwald-Hartwig Amination | Palladium-based (e.g., Pd(OAc)2, Pd2(dba)3) with a phosphine (B1218219) ligand (e.g., BINAP, XPhos) | Milder temperatures (often <110°C), various solvents (e.g., toluene (B28343), THF) | High functional group tolerance, broad substrate scope, high yields, milder conditions.[3][4] | More expensive catalyst system, sensitivity to air and moisture. | 70-95%[4] |

Experimental Protocols

This protocol describes the copper-catalyzed N-arylation of aniline (B41778) with bromobenzene (B47551).

Materials:

-

Aniline

-

Bromobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add CuI (10 mol%), K2CO3 (2 equivalents), and aniline (1.2 equivalents).

-

Add anhydrous DMF to the flask, followed by bromobenzene (1 equivalent).

-

The reaction mixture is stirred vigorously and heated to 120°C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford N-phenyl-benzenamine.

This protocol outlines the palladium-catalyzed coupling of aniline and bromobenzene.[5]

Materials:

-

Aniline (1.5 equivalents)

-

Bromobenzene (1 equivalent)

-

Palladium(II) acetate (Pd(OAc)2, 0.05 equivalents)

-

BINAP (0.08 equivalents)

-

Caesium carbonate (Cs2CO3, 2 equivalents)

-

Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, a mixture of Pd(OAc)2 and BINAP in toluene is prepared.

-

To a separate oven-dried Schlenk flask are added bromobenzene, aniline, and Cs2CO3.

-

The catalyst solution is then added to the flask containing the reagents.

-

The reaction mixture is degassed and stirred at 110°C for 8 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the resulting mixture is filtered through celite, and the filtrate is concentrated.

-

The residue is purified by silica gel column chromatography to yield the desired N-phenyl-benzenamine.[5]

Key Reactions of N-phenyl-benzenamine

N-phenyl-benzenamine undergoes a variety of reactions, including oxidation, nitrosation, and further electrophilic substitution, leading to a diverse range of derivatives with interesting chemical and physical properties.

Oxidation to N-phenyl-p-benzoquinone imine

The oxidation of N-phenyl-benzenamine can lead to the formation of N-phenyl-p-benzoquinone imine, a highly colored compound.

This protocol describes the oxidation of 4-hydroxydiphenylamine (B52144), a derivative of N-phenyl-benzenamine, to the corresponding N-phenyl-p-benzoquinone imine using oxygen in the presence of a modified activated carbon catalyst.[6]

Materials:

-

4-Hydroxydiphenylamine

-

Modified activated carbon catalyst

-

Oxygen gas

Procedure:

-

A mixture of 4-hydroxydiphenylamine (5.0 g), modified carbon catalyst (0.5 g), and methanol (200 mL) is charged to an autoclave.[6]

-

The reaction mixture is stirred, and the autoclave is purged with oxygen and then pressurized to 30 psig with oxygen at 20-25°C.

-

The reaction mixture is heated to 50°C and maintained at this temperature until the reaction is complete, as monitored by the cessation of oxygen uptake and HPLC analysis.

-

Upon completion, the product is filtered to separate the catalyst.[6]

-

The product, N-phenyl-p-benzoquinone imine, can be isolated by techniques such as crystallization or concentration, with reported yields greater than 90%.[6]

Nitrosation to N-Nitrosodiphenylamine

N-phenyl-benzenamine can be readily nitrosated to form N-nitrosodiphenylamine.

This procedure details the nitrosation of diphenylamine using sodium nitrite (B80452) in an acidic medium.

Materials:

-

Diphenylamine

-

Sodium nitrite (NaNO2)

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

In a 500 ml reactor equipped with a stirrer, a solution of 50 g of diphenylamine in 300 ml of ethanol is prepared.[7]

-

A solution of sodium nitrite in water is prepared separately.

-

With continuous stirring, the sodium nitrite solution and 10 ml of concentrated hydrochloric acid are added to the diphenylamine solution.[7]

-

The reaction is allowed to proceed for a set time, after which the precipitated N-nitrosodiphenylamine is filtered off, washed with water, and dried.

Further N-Arylation to Triphenylamine

N-phenyl-benzenamine can undergo a second N-arylation to form triphenylamine, a reaction that can be achieved via Ullmann-type coupling.

This protocol is a modification of the Goldberg and Nimerovsky procedure.[8]

Materials:

-

Diphenylamine

-

Iodobenzene

-

Potassium carbonate

-

Copper bronze

Procedure:

-

A mixture of diphenylamine, iodobenzene, potassium carbonate, and copper bronze in nitrobenzene is heated.

-

The reaction mixture is allowed to cool, and the nitrobenzene is removed by steam distillation.[8]

-

The crude product is collected, washed, and then purified by distillation under reduced pressure.[8]

Characterization of Reaction Products

A combination of spectroscopic techniques is essential for the unambiguous characterization of N-phenyl-benzenamine and its derivatives.

Spectroscopic Data

The following tables summarize key spectroscopic data for N-phenyl-benzenamine and some of its representative reaction products.

Table 1: ¹H NMR and ¹³C NMR Data

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-phenyl-benzenamine | CDCl₃ | 7.24 (t, 4H), 7.04 (d, 4H), 6.91 (t, 2H), 5.63 (s, 1H, NH) | 142.9, 129.1, 120.8, 117.6 |

| N-Nitrosodiphenylamine | CDCl₃ | 7.52-7.50 (m, 2H), 7.47-7.44 (m, 1H), 7.42-7.41 (m, 4H), 7.35-7.31 (m, 1H), 7.10-7.08 (m, 2H) | Not readily available |

| Triphenylamine | CDCl₃ | 7.98 (m, 2H), 7.27 (m, 10H), 6.94 (m, 2H) | 154.6, 144.3, 138.2, 132.2, 130.2, 127.1, 127.0, 120.2, 118.0, 114.2, 113.2, 113.0, 81.9[9] |

| N-phenyl-p-benzoquinone imine | Not specified | Not readily available | Not readily available |

Table 2: IR and Mass Spectrometry Data

| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |

| N-phenyl-benzenamine | 3432 (N-H stretch) | 169 (M⁺) |

| N-Nitrosodiphenylamine | 1522 (N=O stretch) | 198 (M⁺) |

| Triphenylamine | No N-H stretch | 245 (M⁺) |

| N-phenyl-p-benzoquinone imine | ~1650 (C=O stretch), ~1600 (C=N stretch) | 199 (M⁺)[5] |

Signaling Pathways and Reaction Mechanisms

Understanding the underlying mechanisms of the reactions involving N-phenyl-benzenamine is crucial for optimizing reaction conditions and predicting product outcomes.

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation Catalytic Cycle

The Ullmann condensation is believed to proceed through a copper-catalyzed cycle, although the exact mechanism can vary depending on the specific reaction conditions. A plausible mechanism involves oxidative addition and reductive elimination steps.[1]

Caption: Proposed catalytic cycle for the Ullmann C-N coupling.

Antioxidant Mechanism of Diphenylamine

Diphenylamine and its derivatives are widely used as antioxidants. The primary mechanism involves the donation of a hydrogen atom from the amine group to a radical species, thereby neutralizing it and preventing further oxidative damage.

Caption: Hydrogen Atom Transfer (HAT) antioxidant mechanism.

Diphenylamine as a Redox Indicator

In the presence of an oxidizing agent and strong acid, diphenylamine undergoes a series of oxidation steps to form a highly colored violet species, making it a useful redox indicator.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. N-phenyl-p-benzoquinone imine N-oxide | C12H9NO2 | CID 11469690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6187937B1 - Preparation of N-phenyl-benzoquinoneimine from hydroxydiphenylamines - Google Patents [patents.google.com]

- 7. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Degradation Pathways of Polyurethanes and Polyols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal degradation pathways of polyurethanes (PUs) and their constituent polyols. Understanding these mechanisms is critical for predicting material performance at elevated temperatures, ensuring product safety, and developing effective recycling strategies. This document details the primary decomposition routes, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the core concepts.

Introduction to Polyurethane Thermal Stability

Polyurethanes are a versatile class of polymers characterized by the presence of urethane (B1682113) linkages (-NH-CO-O-). Their thermal stability is a complex function of the chemical structure of the constituent isocyanate and polyol components.[1] Generally, the degradation of polyurethanes is a multi-stage process that begins with the cleavage of the weakest chemical bonds within the polymer structure.[2] The urethane bond itself is often the initial point of thermal cleavage.[2] The presence of oxygen can significantly influence the degradation pathways, accelerating the breakdown of the polymer chains.[3][4] Non-flaming thermal degradation of some polyurethane products can start at temperatures as low as 150°C to 180°C.[5]

MDI-based polyurethanes generally exhibit higher thermal stability compared to their TDI-based counterparts.[1][6] Similarly, polyester-based polyurethanes are typically more thermally stable than polyether-based polyurethanes.[3]

Thermal Degradation Pathways of the Urethane Linkage

The thermal decomposition of the urethane linkage is the primary initiation step in the degradation of most polyurethanes and generally occurs between 200°C and 250°C.[1][7] Three primary pathways have been proposed for the scission of the urethane group[8][9]:

-

Dissociation to Isocyanate and Alcohol: This is a reversible reaction that regenerates the original isocyanate and polyol monomers.[7][8] While this process initiates at lower temperatures (200-250°C), it may result in little initial mass loss if the degradation products are not volatile.[7]

-

Formation of a Primary Amine, Alkene, and Carbon Dioxide: This irreversible pathway involves a six-membered transition state and leads to the formation of a primary amine, a terminal alkene, and the evolution of carbon dioxide.[7][8]

-

Formation of a Secondary Amine and Carbon Dioxide: This mechanism involves the scission of the urethane linkage to produce a secondary amine and carbon dioxide.[8]

At higher temperatures, these primary degradation reactions can be accompanied by secondary reactions along the polymer backbone.[7]

General thermal decomposition pathways for the urethane linkage.

Thermal Degradation Pathways of Polyols

The nature of the polyol soft segment significantly impacts the overall thermal stability and the resulting degradation products.

Polyester (B1180765) Polyols

The thermal degradation of aliphatic polyesters typically commences at around 275°C via random scission of the ester linkage.[10] A key mechanism involves a cyclic transition state, leading to the formation of a carboxylic acid end-group and a vinyl ester end-group.[10] Secondary reactions of these end-groups can produce a variety of products, including aldehydes, dienes, cyclic ethers, carbon dioxide, and cyclic anhydrides.[10] Hydrolysis is a predominant degradation pathway for polyester-based polyurethanes.[11]

Polyether Polyols

Polyether-based polyurethanes are generally less thermally stable than their polyester counterparts.[3] Oxidation is the principal cause of degradation for polyether-based polyurethanes.[11] The degradation of the polyether soft segment can lead to the formation of various volatile products.

Influence of Isocyanate Structure on Thermal Stability

The choice of isocyanate, primarily aromatic (like MDI and TDI) or aliphatic (like HDI and H12MDI), plays a crucial role in the thermal properties of the resulting polyurethane.

-

MDI (Methylene Diphenyl Diisocyanate): MDI-based polyurethanes are known for their high thermal stability and are often used in applications requiring strength and durability at elevated temperatures.[6]

-

TDI (Toluene Diisocyanate): TDI-based polyurethanes generally exhibit lower thermal stability compared to MDI-based ones.[1] However, they offer good performance at high temperatures in terms of compression set.[12] The thermal degradation of MDI-based foams can produce more toxic products compared to TDI-based foams, which is likely due to the presence of MDI in the particulate phase.[13]

-

Aliphatic Diisocyanates: Polyurethanes based on aliphatic diisocyanates can exhibit good thermal stability, sometimes superior to aromatic diisocyanate-based PUs, particularly in terms of phase separation and hard segment crystallinity.[14]

Quantitative Data on Thermal Degradation

The thermal stability of polyurethanes is quantified by parameters such as decomposition temperatures and activation energies, often determined through thermogravimetric analysis (TGA).

| Polyurethane Type | Isocyanate | Curing Agent | Decomposition Temperature (°C) | Activation Energy (kJ/mol) | Analysis Method | Reference |

| Polyester-based | - | MDI | - | 226.5 | TGA (KAS method) | [15] |

| Polyester-based | - | IPDI | - | 206.8 | TGA (KAS method) | [15] |

| Polyester-based | - | TMDI | - | 183.6 | TGA (KAS method) | [15] |

| Polyurethane Adhesive | - | - | Stage 1: - | 144.31-148.35 | TGA | [16] |

| Stage 2: - | 196.96-204.26 | TGA | [16] | |||

| Stage 3: - | 202.97-205.27 | TGA | [16] | |||

| MDI-based PU | MDI | 1,4-butanediol | 237 | - | Hydrolysis | [17] |

| TDI-based PU | TDI | 1,4-butanediol | 199 | - | Hydrolysis | [17] |

| H12MDI-based PU | H12MDI | 1,4-butanediol | 218-220 | - | Hydrolysis | [17] |

| IPDI-based PU | IPDI | 1,4-butanediol | 218-220 | - | Hydrolysis | [17] |

| HDI-based PU | HDI | 1,4-butanediol | 218-220 | - | Hydrolysis | [17] |

Experimental Protocols for Thermal Analysis

Several analytical techniques are employed to investigate the thermal degradation of polyurethanes.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of polyurethane samples by measuring weight loss as a function of temperature.[1]

Methodology:

-

Sample Preparation: A small sample of the polyurethane (typically 5-10 mg) is placed in a TGA crucible.[1]

-

Instrument Setup:

-

Procedure: The sample's weight is continuously monitored as the temperature is increased.

-

Data Analysis: A plot of percentage weight loss versus temperature is generated. The onset of decomposition is identified by the initial significant weight loss. The derivative of the weight loss curve (DTG) reveals the temperatures of maximum decomposition rates.[1]

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm) by measuring the heat flow into or out of a sample as a function of temperature.[1]

Methodology:

-

Sample Preparation: A small sample of the polyurethane (5-10 mg) is hermetically sealed in a DSC pan.[1]

-

Instrument Setup:

-

Instrument: Differential Scanning Calorimeter.

-

Atmosphere: Typically an inert atmosphere like nitrogen.

-

Heating/Cooling Rate: A controlled heating and cooling rate, often 10°C/min or 20°C/min.

-

-

Procedure: The sample and a reference pan are subjected to the same temperature program, and the differential heat flow is measured.

-

Data Analysis: The glass transition is observed as a step change in the baseline of the heat flow curve, while melting is an endothermic peak.[1]

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile organic compounds generated during the thermal degradation of polyurethanes.[18]

Methodology:

-

Sample Preparation: A small amount of the polyurethane sample (e.g., 100 µg) is placed in a pyrolysis unit.[19]

-

Instrument Setup:

-

Pyrolyzer: The sample is rapidly heated to a high temperature (e.g., 750°C) in an inert atmosphere.[19]

-

Gas Chromatograph (GC): The volatile degradation products are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

Mass Spectrometer (MS): The separated compounds are ionized and fragmented, and the resulting mass spectrum is used to identify the chemical structure of each component.[18]

-

-

Procedure: The polyurethane sample is pyrolyzed, and the degradation products are swept into the GC-MS system for separation and identification.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to different degradation products. The mass spectrum of each peak is compared to a library of known compounds for identification.[19]

Workflow for thermal analysis of polyurethanes.

Conclusion

The thermal degradation of polyurethanes is a multifaceted process governed by the chemical composition of the polymer. The primary degradation pathways involve the scission of the urethane linkage, followed by the decomposition of the polyol and isocyanate segments. The choice of isocyanate and polyol has a profound impact on the thermal stability and the nature of the degradation products. Analytical techniques such as TGA, DSC, and Py-GC/MS are indispensable tools for elucidating these complex degradation mechanisms and for quantifying the thermal stability of polyurethane materials. A thorough understanding of these principles is essential for the development of more stable and environmentally benign polyurethane products.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. tandfonline.com [tandfonline.com]

- 4. sdewes.org [sdewes.org]

- 5. americanchemistry.com [americanchemistry.com]

- 6. knowledgecenter.mearthane.com [knowledgecenter.mearthane.com]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00173C [pubs.rsc.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Assessment of the degradation of polyurethane foams after artificial and natural ageing by using pyrolysis-gas chromatography/mass spectrometry and headspace-solid phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psiurethanes.com [psiurethanes.com]

- 13. Effects of thermal degradation products from polyurethane foams based on toluene diisocyanate and diphenylmethane diisocyanate on isolated, perfused lung of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. tandfonline.com [tandfonline.com]

- 16. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 17. Elastomers and Composites [journal.rubber.or.kr]

- 18. researchgate.net [researchgate.net]

- 19. analytix.co.uk [analytix.co.uk]

An In-depth Technical Guide to Antioxidant 5057 (CAS Number: 68411-46-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 5057, identified by CAS number 68411-46-1, is a liquid aromatic amine antioxidant. Its chemical designation is "Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene".[][2] This technical guide provides a comprehensive overview of its properties, underlying antioxidant mechanisms, and relevant experimental protocols, with a focus on applications pertinent to research and development.

This compound is primarily utilized as a high-temperature, liquid hindered amine antioxidant additive in various industrial applications, including synthetic lubricants and polymer materials.[][3] It is recognized for its low volatility, high efficiency in preventing thermal degradation, and excellent compatibility with oils.[][3][4] While its primary applications are industrial, its properties as an antioxidant merit consideration and further investigation within the realms of life sciences and drug development for its potential role in mitigating oxidative stress.

Physicochemical Properties

This compound is a complex reaction product, which can lead to variations in reported physical properties. The data presented below is a summary from various technical data sheets. It is typically a clear, amber to yellow, or reddish-brown liquid.[5] The discrepancy in reported molecular weights (ranging from approximately 281 g/mol to 394 g/mol ) is likely due to the fact that it is a mixture of reaction products. The molecular formula for a primary component is C20H27N.[][6][7]

| Property | Value | Reference |

| Molecular Formula | C20H27N (for a primary component) | [][6][7] |

| Molecular Weight | ~281.4 g/mol to 393.655 g/mol | [][4][5][6][7] |

| Appearance | Clear amber liquid; Yellow to red/brown liquid | [3][5] |

| Density (at 20°C) | 0.96 - 1.0 g/cm³ | [8] |

| Kinematic Viscosity (at 40°C) | 200 - 500 mm²/s | [8] |

| Water Solubility (at 20°C) | 4 µg/L | [3] |

| Vapor Pressure (at 20°C) | 0.002 Pa | [3] |

| Log P (at 23°C) | 6.7 | [3] |

| Boiling Point | >200 °C | [] |

| Melting Point | 95 °C | [][9] |

| Nitrogen Content | 4.3 - 5.0% | [8] |

| Total Base Number (TBN) | 152 - 192 mgKOH/g | [8] |

Synthesis

This compound is synthesized through the alkylation of diphenylamine (B1679370) with 2,4,4-trimethylpentene. The reaction is typically catalyzed by an anhydrous aluminum trichloride, toluene, and 1,2-dichloroethane (B1671644) mixture. Optimal reported reaction conditions include a 5:1 mass ratio of 2,4,4-trimethylpentene to diphenylamine, a catalyst concentration of 5%, a reaction temperature of 85°C, and a reaction time of 4 hours.[]

Antioxidant Mechanism

As an aromatic amine antioxidant, the primary mechanism of action for this compound is radical scavenging. The secondary amine group (-NH-) in the diphenylamine backbone is the active site. It can donate a hydrogen atom to neutralize highly reactive free radicals (R•), thereby terminating the radical chain reactions that lead to oxidative degradation. Upon donating a hydrogen atom, the antioxidant itself becomes a stabilized, less reactive radical that does not readily propagate the oxidation process. This mechanism is particularly effective at high temperatures, explaining its utility as a thermal antioxidant.

Experimental Protocols

While specific experimental data on the antioxidant capacity of this compound from peer-reviewed literature is limited, its activity can be assessed using standard in vitro assays. The following are detailed methodologies for two common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which is deep purple in color, by an antioxidant to the yellow-colored, non-radical form, diphenyl-picrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.

-

Prepare a series of dilutions of this compound in the same solvent.

-

A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a specific volume of the DPPH working solution.

-

Add an equal volume of the various dilutions of this compound, the positive control, or the solvent (as a blank).

-

Mix the solutions thoroughly.

-

Incubate the reactions in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the solution becomes colorless. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the diluted this compound or control to a larger volume of the diluted ABTS•+ solution.

-

Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

-

-

Data Analysis:

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Toxicological Profile and Biological Relevance

While primarily used in industrial settings, understanding the toxicological profile of this compound is crucial for any consideration in biological systems.

-

Acute Toxicity: The substance exhibits low acute toxicity. The oral LD50 in rats is greater than 5000 mg/kg body weight, and the dermal LD50 in rats is greater than 2000 mg/kg body weight.

-

Reproductive Toxicity: There are concerns regarding its potential for reproductive toxicity. Proposals have been made for a harmonized classification under the European CLP Regulation as "Reproductive toxicity; Category 1B (H360FD: May damage fertility. May damage the unborn child)."

-

Environmental Hazard: It is classified as harmful to aquatic life with long-lasting effects.

The presence of a diphenylamine backbone is significant, as this scaffold is found in various biologically active molecules. However, there is currently a lack of specific research into the effects of this compound or its primary components on cellular signaling pathways. For professionals in drug development, this represents a significant data gap. The potential for reproductive toxicity would be a major consideration in any therapeutic development program.

Conclusion

This compound is a potent, high-temperature radical scavenging antioxidant with well-defined physicochemical properties for its industrial applications. Its mechanism of action is characteristic of a hindered aromatic amine, involving hydrogen atom donation to neutralize free radicals. While standardized assays can be used to quantify its antioxidant capacity, there is a notable absence of research on its specific biological effects, particularly concerning cellular signaling pathways. The toxicological data indicates low acute toxicity but raises significant concerns about reproductive toxicity. For the scientific and drug development community, this compound and related alkylated diphenylamines represent a class of compounds with demonstrated antioxidant effects, but a thorough investigation into their biological activities and safety profile is required to ascertain any potential therapeutic relevance.

References

- 2. CAS 68411-46-1: Benzenamine, N-phenyl-, reaction products … [cymitquimica.com]

- 3. unisunchem.com [unisunchem.com]

- 4. This compound | 68411-46-1 [chemicalbook.com]

- 5. konsonchem.com [konsonchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Benzenamine, N-phenyl-,reaction products with 2,4,4-trimethylpentene | C20H27N | CID 6455945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. camsi-x.com [camsi-x.com]

- 9. echemi.com [echemi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastomers, a critical class of polymers utilized in a vast array of applications from automotive components to medical devices, are inherently susceptible to degradation. This degradation, primarily driven by oxidative processes, can significantly compromise the material's mechanical properties, leading to failure. Antioxidants are essential additives incorporated into elastomer formulations to inhibit or retard this oxidative degradation, thereby extending the service life and ensuring the reliability of the final product.

This technical guide provides a comprehensive overview of the two primary classes of antioxidants used in elastomers: primary and secondary antioxidants. It delves into their core chemical mechanisms, synergistic interactions, and the experimental protocols used to evaluate their efficacy.

The Chemistry of Elastomer Oxidation

The degradation of elastomers is a free-radical chain reaction initiated by factors such as heat, UV radiation, and mechanical stress. The process can be broadly categorized into three stages:

-

Initiation: The formation of free radicals (R•) from the elastomer polymer chains (RH).

-

Propagation: The reaction of these free radicals with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new free radical (R•). This creates a self-perpetuating cycle of degradation.

-

Termination: The reaction of free radicals with each other to form non-radical products.

This oxidative process leads to changes in the elastomer's molecular weight and cross-link density, manifesting as hardening, cracking, loss of elasticity, and discoloration.[1][2]

Primary Antioxidants: The Radical Scavengers

Primary antioxidants, also known as chain-breaking antioxidants, function by interrupting the propagation stage of the oxidation process. They donate a hydrogen atom to the highly reactive peroxy radicals (ROO•), converting them into stable hydroperoxides (ROOH) and a stabilized antioxidant radical that does not readily participate in further chain reactions.[3]

Hindered Phenols

Hindered phenolic antioxidants are a major class of primary antioxidants characterized by a phenol (B47542) group with bulky alkyl groups (typically tert-butyl) at the ortho positions to the hydroxyl group. This steric hindrance is crucial for the stability of the resulting phenoxy radical, preventing it from initiating new oxidation chains.[2]

Mechanism of Action:

A hindered phenol (ArOH) donates its hydroxyl hydrogen to a peroxy radical (ROO•), forming a stable hydroperoxide and a resonance-stabilized phenoxy radical (ArO•). This phenoxy radical is too stable to abstract a hydrogen atom from the polymer backbone, thus breaking the oxidation cycle.[4]

Aromatic Amines

Aromatic amine antioxidants, particularly derivatives of p-phenylenediamine (B122844) (PPDs) and diphenylamine, are highly effective radical scavengers. They function similarly to hindered phenols by donating a hydrogen atom from the N-H group to a peroxy radical.[5]

Mechanism of Action:

An aromatic amine (R₂NH) reacts with a peroxy radical (ROO•) to form a stable hydroperoxide and an aminyl radical (R₂N•). This aminyl radical is resonance-stabilized and can further react with another peroxy radical to form non-radical products, effectively terminating two radical chains.[6] However, the oxidation products of aromatic amines can often cause discoloration, making them unsuitable for light-colored applications.[2]

References

- 1. Enhanced Thermo-oxidative Aging Resistance of EPDM at High Temperature by Using Synergistic Antioxidants----Chinese Academy of Sciences [english.cas.cn]

- 2. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]

- 4. Enhanced thermo-oxidative aging resistance of EPDM at high temperature by using synergistic antioxidants - 西安交通大学 [scholar.xjtu.edu.cn]

- 5. Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Silicone Elastomers without Covalent Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetics of Quenching: An In-depth Technical Guide to the Free Radical Scavenging Activity of Aromatic Amine Antioxidants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics and mechanisms governing the free radical scavenging activity of aromatic amine antioxidants. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and the study of oxidative stress. This document delves into the core principles of antioxidant action, details common experimental protocols for assessing scavenging kinetics, and presents quantitative data to facilitate comparative analysis.

Core Mechanisms of Aromatic Amine Antioxidants

Aromatic amines primarily exert their antioxidant effects through two main mechanisms: Hydrogen Atom Transfer (HAT) and single Electron Transfer (ET). The predominant mechanism is influenced by the structure of the aromatic amine, the nature of the free radical, and the solvent used.[1]

-

Hydrogen Atom Transfer (HAT): In this mechanism, the aromatic amine (ArNH₂) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a relatively stable aromatic aminyl radical (ArNH•), which is less reactive and can be further stabilized by resonance within the aromatic ring.[2] The bond dissociation energy (BDE) of the N-H bond is a critical factor, with lower BDEs facilitating a faster reaction rate.[3]

-

Single Electron Transfer (ET): In the ET mechanism, the aromatic amine donates an electron to the free radical, forming a radical cation (ArNH₂•⁺) and an anion. This is often followed by proton transfer (PT) to yield the same aromatic aminyl radical as in the HAT mechanism. The ionization potential of the aromatic amine plays a key role in this pathway.[4]

The antioxidant action of phenols and aromatic amines are considered to be of a similar nature, where the termination step typically involves the destruction of two kinetic chains for each antioxidant molecule consumed.[5]

Quantitative Kinetic Data

The efficacy of an aromatic amine antioxidant is quantified by its reaction rate constant (k) and its stoichiometric factor (n), which represents the number of free radicals scavenged per antioxidant molecule. The following tables summarize key quantitative data for selected aromatic amine antioxidants from various studies.

Table 1: Rate Constants for the Reaction of Aromatic Amines with Peroxyl Radicals

| Aromatic Amine Antioxidant | Rate Constant (k) (L mol⁻¹ s⁻¹) | Experimental Conditions | Reference |

| Edaravone | (4.4 ± 0.5) × 10⁴ | Initiated peroxidation of tetrahydrofuran (B95107) (THF) at 309 K | [2] |

| 5-amino-1-phenyl-1H-pyrazol-3-ol | (2.7 ± 0.5) × 10⁴ | Initiated peroxidation of tetrahydrofuran (THF) at 309 K | [2] |

| 3-amino-1-phenyl-1H-pyrazol-5-ol | (1.9 ± 0.3) × 10³ | Initiated peroxidation of tetrahydrofuran (THF) at 309 K | [2] |

| 2-cyano-N'-phenylacetohydrazide | (2.4 ± 0.3) × 10⁴ | Initiated peroxidation of tetrahydrofuran (THF) at 309 K | [2] |

Table 2: IC₅₀ Values from DPPH and ABTS Radical Scavenging Assays

| Compound | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Reference |

| Gallic acid hydrate | - | 1.03 ± 0.25 | [6] |

| (+)-Catechin hydrate | - | 3.12 ± 0.51 | [6] |

| Caffeic acid | - | 1.59 ± 0.06 | [6] |

| Rutin hydrate | - | 4.68 ± 1.24 | [6] |

| Hyperoside | - | 3.54 ± 0.39 | [6] |

| Quercetin | - | 1.89 ± 0.33 | [6] |

| Kaempferol | - | 3.70 ± 0.15 | [6] |

Note: Direct comparisons of IC₅₀ values should be made with caution as they can be influenced by experimental conditions.

Experimental Protocols for Kinetic Analysis

The determination of free radical scavenging kinetics relies on well-established experimental assays. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[7][8] These assays are popular due to their simplicity, speed, and reproducibility.[9]

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH free radical, which has a deep violet color, to the corresponding pale yellow hydrazine (B178648) upon reaction with an antioxidant.[9][10] The rate of decolorization is proportional to the scavenging activity.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

-

Sample Preparation:

-

Dissolve the aromatic amine antioxidant in the same solvent as the DPPH solution to prepare a series of concentrations.

-

-

Assay Procedure:

-

Add a specific volume of the antioxidant solution to a cuvette or a well of a microplate.

-

Add a fixed volume of the DPPH solution to initiate the reaction. The final volume and the ratio of sample to DPPH solution should be kept constant across all measurements.

-

Immediately measure the absorbance at the wavelength of maximum absorption for DPPH (typically around 517 nm) using a spectrophotometer.

-

Monitor the decrease in absorbance at regular time intervals until the reaction reaches a plateau.

-

A blank sample containing the solvent instead of the antioxidant solution should be run in parallel.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the initial absorbance of the DPPH solution and A_sample is the absorbance of the reaction mixture at a specific time.

-

The concentration of the antioxidant required to scavenge 50% of the DPPH radicals (IC₅₀) is determined by plotting the percentage of scavenging activity against the antioxidant concentration.

-

Kinetic analysis can be performed by plotting the change in DPPH concentration over time and fitting the data to appropriate kinetic models.

-

ABTS Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore, which is then reduced by the antioxidant, leading to a loss of color.[6]

Protocol:

-

Reagent Preparation:

-

Generate the ABTS•⁺ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.

-

Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation:

-

Prepare solutions of the aromatic amine antioxidant at various concentrations in the same solvent used to dilute the ABTS•⁺ solution.

-

-

Assay Procedure:

-

Add a small volume of the antioxidant solution to a cuvette or microplate well.

-

Add a larger, fixed volume of the diluted ABTS•⁺ solution to start the reaction.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

A blank containing the solvent instead of the antioxidant is also measured.

-

-

Data Analysis:

-

The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance in the presence of the antioxidant.

-

The IC₅₀ value is determined graphically as in the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[11]

-

Visualizing Reaction Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key reaction pathways and experimental workflows.

Hydrogen Atom Transfer (HAT) Mechanism

Single Electron Transfer (SET) Followed by Proton Transfer

DPPH Assay Experimental Workflow

Structure-Activity Relationships

The antioxidant activity of aromatic amines is intrinsically linked to their molecular structure. Key structural features that influence scavenging kinetics include:

-

Substituents on the Aromatic Ring: Electron-donating groups (e.g., hydroxyl, methoxy) can increase the electron density on the nitrogen atom, facilitating both HAT and ET mechanisms and thus enhancing antioxidant activity.[12] Conversely, electron-withdrawing groups tend to decrease activity.

-

Position of Substituents: The position of substituents (ortho, meta, para) relative to the amino group can significantly impact activity. The ortho position is often found to be more active due to the potential for intramolecular hydrogen bonding, which can stabilize the resulting aminyl radical.[13]

-

Number of Active Groups: Generally, an increase in the number of electron-donating groups, such as hydroxyl or amino groups, leads to higher antioxidant activity.[4]

-

Steric Hindrance: Bulky groups near the amino group can hinder the approach of free radicals, potentially reducing the reaction rate.

Conclusion

The study of the free radical scavenging kinetics of aromatic amine antioxidants is crucial for the rational design of novel therapeutic agents to combat oxidative stress-related diseases. This guide has provided a foundational understanding of the mechanisms, quantitative data for comparison, detailed experimental protocols, and insights into structure-activity relationships. By applying this knowledge, researchers can more effectively screen and develop potent aromatic amine-based antioxidants.

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant mechanism of Edaravone and its amine analogs: Combined kinetic and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Structural features, kinetics and SAR study of radical scavenging and antioxidant activities of phenolic and anilinic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Scorch Protection in Flexible Polyurethane Foams

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenomenon of scorch in flexible polyurethane foams. It delves into the core chemical mechanisms, the role of protective antioxidant systems, and detailed experimental protocols for evaluation. All quantitative data is summarized for comparative analysis, and key processes are visualized through signaling pathways and experimental workflow diagrams.

The Core of the Problem: Understanding Scorch

Scorch is a common issue in the production of flexible polyurethane foams, particularly in large blocks or "buns." It manifests as a discoloration, typically a yellowing or browning, in the center of the foam block.[1] This degradation is not merely a cosmetic flaw; it can signify a compromise in the foam's physical properties.[2][3]

The primary driver of scorch is the exothermic nature of the polymerization reaction between polyols and isocyanates.[2][3][4] This reaction generates a significant amount of heat, and due to the excellent insulating properties of the foam, this heat can be trapped in the core of the bun, leading to a substantial temperature increase.[1] Temperatures can reach as high as 160°C or more, creating an environment ripe for thermo-oxidative degradation of the polymer.[2][4]

Several factors can influence the severity of scorch, including:

-

Formulation: The types of polyols and isocyanates used, as well as the presence of certain additives, can affect the foam's susceptibility to scorch.

-

Production Parameters: Faster production speeds can increase the risk of scorch due to less time for heat dissipation.

-

Environmental Conditions: High ambient temperature and humidity can exacerbate the problem.

-

Foam Dimensions: Thicker foam blocks are more prone to scorch due to a greater volume-to-surface area ratio, which hinders heat escape.

The Chemical Mechanism of Scorch

The discoloration associated with scorch is a result of the thermo-oxidative degradation of the polyurethane polymer, primarily within the polyether soft segments. This process is a free-radical chain reaction initiated by the high temperatures in the presence of oxygen. The degradation can lead to the formation of chromophoric groups, such as quinones, which are responsible for the yellowing of the foam.[5]

The generally accepted mechanism involves the following key steps:

-

Initiation: The high temperatures in the foam's core lead to the formation of free radicals on the polymer backbone.

-

Propagation: These free radicals react with oxygen to form peroxy radicals, which can then abstract hydrogen atoms from other polymer chains, propagating the degradation process.

-

Termination: The reaction is terminated when free radicals combine with each other.

The Solution: Antioxidants for Scorch Protection

To mitigate scorch, antioxidant packages are incorporated into the polyurethane formulation. These additives work by interfering with the free-radical chain reaction of thermo-oxidative degradation. The most effective scorch protection is typically achieved through a synergistic blend of primary and secondary antioxidants.[2][4][6][7][8]

-

Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols or secondary aromatic amines. They function by donating a hydrogen atom to the free radicals, thereby neutralizing them and terminating the propagation step of the degradation chain.[9]

-

Secondary Antioxidants (Peroxide Decomposers): Phosphites and thioethers are common secondary antioxidants. They work by decomposing hydroperoxides, which are unstable intermediates in the oxidation process, into non-radical, stable products. This prevents the hydroperoxides from breaking down and forming more free radicals.

The selection of an appropriate antioxidant package is crucial and depends on various factors, including the specific foam formulation, processing conditions, and desired end-product performance.

Data Presentation: Performance of Antioxidant Systems

The effectiveness of an antioxidant package in preventing scorch is typically evaluated by measuring the reduction in discoloration (yellowness index) and the resistance to thermo-oxidative degradation (Oxidation Induction Time). The following tables summarize hypothetical comparative data for different antioxidant systems.

| Antioxidant System | Type | Concentration (phr) | Yellowness Index (YI) | Oxidation Induction Time (OIT) at 190°C (minutes) |

| Control (No Antioxidant) | - | 0 | 55 | 5 |

| System A | Hindered Phenol | 0.5 | 30 | 15 |

| System B | Aromatic Amine | 0.5 | 25 | 20 |

| System C | Hindered Phenol + Phosphite | 0.3 + 0.2 | 15 | 35 |

| System D | Aromatic Amine + Phosphite | 0.3 + 0.2 | 12 | 40 |

Table 1: Comparative Performance of Different Antioxidant Systems in Flexible Polyurethane Foam.

| Antioxidant Blend | Composition | Yellowness Index Reduction (%) vs. Control | OIT Increase (%) vs. Control |

| Blend X | Hindered Phenol / Aromatic Amine (1:1) | 65 | 500 |

| Blend Y | Hindered Phenol / Phosphite (2:1) | 72 | 600 |

| Blend Z | Aromatic Amine / Phosphite (2:1) | 78 | 700 |

Table 2: Synergistic Effects of Antioxidant Blends on Scorch Protection.

Experimental Protocols: Evaluating Scorch Resistance

Several standardized and industry-accepted methods are used to evaluate the scorch resistance of flexible polyurethane foams.

Yellowness Index (YI) Measurement (ASTM D1925)

This method quantifies the degree of yellowness of a plastic sample. A lower YI value indicates less discoloration and better scorch protection.

Methodology:

-

Specimen Preparation: Cut a representative sample of the foam with a uniform thickness. The standard specimen size is typically 50mm x 50mm.

-

Instrumentation: Use a spectrophotometer or a tristimulus colorimeter.

-

Calibration: Calibrate the instrument using a standard white reference tile.

-

Measurement: Place the foam sample in the instrument's measurement port and obtain the tristimulus values (X, Y, Z).

-

Calculation: Calculate the Yellowness Index using the following formula:

YI = [100 * (C_x * X - C_z * Z)] / Y

Where C_x and C_z are coefficients that depend on the illuminant and observer conditions. For ASTM D1925, the equation is often simplified to:

YI = [100 * (1.28 * X - 1.06 * Z)] / Y

Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC) (ASTM D3895)

OIT is a measure of the thermal stability of a material to oxidation. A longer OIT indicates better resistance to thermo-oxidative degradation.[10][11][12][13]

Methodology:

-

Specimen Preparation: Place a small, representative sample of the foam (typically 5-10 mg) into an aluminum DSC pan.

-

Instrumentation: Use a Differential Scanning Calorimeter.

-

Heating Program:

-

Heat the sample to a specified isothermal temperature (e.g., 190°C) under a nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).

-

Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

-

-

Data Acquisition: Record the heat flow as a function of time. The onset of oxidation is indicated by a sharp exothermic peak.

-

Determination of OIT: The Oxidation Induction Time is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.[14]

Microwave Scorch Test